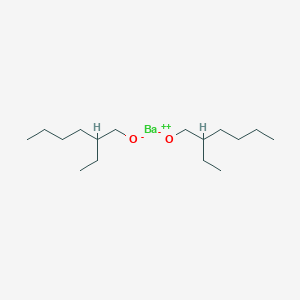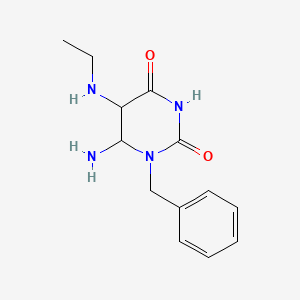
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure ist eine chemische Verbindung mit der Summenformel C15H18O3 und einem Molekulargewicht von 246,31 g/mol . Es ist eine chirale Verbindung, d.h. sie enthält ein Gemisch aus Enantiomeren, die Moleküle sind, die sich wie Spiegelbilder zueinander verhalten . Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Die Synthese von 2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure erfolgt in mehreren Schritten. Ein übliches Verfahren ist die Friedel-Crafts-Acylierungsreaktion, bei der ein Säurechlorid mit einer aromatischen Verbindung in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert . Die Reaktionsbedingungen umfassen typischerweise wasserfreie Bedingungen und einen Temperaturbereich von 0-5 °C. Industrielle Produktionsverfahren können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind.
Chemische Reaktionsanalyse
2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole zu erzeugen.
Substitution: Nukleophile Substitutionsreaktionen können auftreten, wobei Nukleophile eine funktionelle Gruppe in der Verbindung ersetzen. Häufige Reagenzien sind Halogenide und Alkoxide.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Enzymfunktionen.
Medizin: Es wird derzeit untersucht, ob es potenzielle therapeutische Anwendungen hat, z. B. seine Rolle bei der Medikamentenentwicklung und als pharmakologisches Mittel.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Pfade und zelluläre Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .
Analyse Chemischer Reaktionen
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include halides and alkoxides.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
cis-2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure: Dies ist ein Stereoisomer der Verbindung mit unterschiedlicher räumlicher Anordnung der Atome.
trans-2-(2-Ethylbenzoyl)cyclopentan-1-carbonsäure: Ein weiteres Stereoisomer mit unterschiedlichen chemischen Eigenschaften und Reaktivität.
2-Benzoylcyclopentan-1-carbonsäure: Eine ähnliche Verbindung ohne die Ethylgruppe, die sich auf ihr chemisches Verhalten und ihre Anwendungen auswirkt.
Eigenschaften
IUPAC Name |
2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXYDPFDGUBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)


![[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12317336.png)
![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)
![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)


![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)
